Octahydro-4,7-methano-1H-indenedimethyl diisocyanate Octahydro-4,7-methano-1H-indenedimethyl diisocyanate
Brand Name: Vulcanchem
CAS No.: 28807-72-9
VCID: VC20290867
InChI: InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2
SMILES:
Molecular Formula: C16H16N4O4
Molecular Weight: 328.32 g/mol

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate

CAS No.: 28807-72-9

Cat. No.: VC20290867

Molecular Formula: C16H16N4O4

Molecular Weight: 328.32 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate - 28807-72-9

Specification

CAS No. 28807-72-9
Molecular Formula C16H16N4O4
Molecular Weight 328.32 g/mol
IUPAC Name 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane
Standard InChI InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2
Standard InChI Key ZVZTYOCDUNFENN-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate, systematically named 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.0²,⁶]decane, belongs to the class of aliphatic diisocyanates . Its molecular structure features two isocyanate (-NCO) groups attached to a rigid bicyclic framework, which imparts steric hindrance and influences reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC16H16N4O4\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_4
Molecular Weight328.32 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point424.7 ± 30.0 °C at 760 mmHg
Flash Point175.4 ± 29.9 °C
Vapor Pressure0.0 ± 1.0 mmHg at 25°C

Structural Uniqueness

The compound’s tricyclic framework distinguishes it from linear diisocyanates like hexamethylene diisocyanate (HDI) or aromatic variants such as toluene diisocyanate (TDI). This structure enhances resistance to hydrolysis and UV degradation, making it suitable for outdoor coatings and automotive applications .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves phosgenation of a corresponding diamine precursor under controlled conditions. For example, the reaction of 3,4-bis(aminomethyl)tricyclo[5.2.1.0²,⁶]decane with phosgene (COCl2\text{COCl}_2) yields the target diisocyanate . Catalysts such as tertiary amines or metal complexes are employed to optimize yield and purity.

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to maintain precise temperature (80–120°C) and pressure conditions, ensuring consistent product quality. Post-synthesis purification steps, including fractional distillation or crystallization, remove residual amines and solvents .

Reactivity and Functional Properties

Chemical Reactions

The isocyanate groups exhibit high reactivity toward nucleophiles:

  • Polymerization with Polyols: Forms polyurethanes via step-growth polymerization, as shown in the reaction:

    R-NCO+HO-R’R-NH-C(O)-O-R’\text{R-NCO} + \text{HO-R'} \rightarrow \text{R-NH-C(O)-O-R'}

    This reaction is pivotal in producing elastomers and foams .

  • Crosslinking with Amines: Generates polyureas, enhancing material toughness.

Thermal and Mechanical Performance

The compound’s rigid backbone contributes to polymers with high glass transition temperatures (TgT_g) and tensile strength, outperforming linear diisocyanate-based materials .

Industrial and Biomedical Applications

Polyurethane Materials

  • Coatings and Adhesives: Used in automotive clear coats and industrial adhesives due to excellent weatherability .

  • Flexible Foams: Enhances cushioning in furniture and mattresses .

Biomedical Innovations

Research explores its use in drug delivery systems and biocompatible coatings for medical devices, leveraging its slow degradation rate.

Environmental and Regulatory Considerations

Emission Control

Volatile organic compound (VOC) emissions during production are regulated under directives like REACH and EPA guidelines . Captive recycling systems reduce environmental release.

Sustainable Alternatives

Bio-based polyols and non-phosgene synthesis routes are under development to minimize ecological footprint .

Market Dynamics and Future Outlook

Regional Market Trends

  • Asia-Pacific: Dominates production (55% market share), driven by demand in China and India .

  • North America: Growth in automotive and construction sectors fuels 6.2% CAGR (2024–2025) .

Research Frontiers

  • Nanocomposites: Integration with carbon nanotubes for conductive coatings .

  • Green Chemistry: Enzymatic catalysis for solvent-free synthesis .

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